Product packaging for 3-Hydroxy-15-methylhexadecanoic acid(Cat. No.:CAS No. 25491-28-5)

3-Hydroxy-15-methylhexadecanoic acid

Cat. No.: B1217120
CAS No.: 25491-28-5
M. Wt: 286.4 g/mol
InChI Key: QNQSVWWSUQHSNQ-UHFFFAOYSA-N
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Description

3-Hydroxy-15-methylhexadecanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H34O3 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O3 B1217120 3-Hydroxy-15-methylhexadecanoic acid CAS No. 25491-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-15-methylhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-16(18)14-17(19)20/h15-16,18H,3-14H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQSVWWSUQHSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948384
Record name 3-Hydroxy-15-methylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25491-28-5
Record name 3-Hydroxy-15-methylhexadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025491285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-15-methylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation of 3 Hydroxy 15 Methylhexadecanoic Acid

The presence of 3-Hydroxy-15-methylhexadecanoic acid is well-documented in the bacterial kingdom, where it plays roles in cellular structure and response to environmental cues. Its isolation from specific bacteria has also proven valuable for taxonomic studies.

The bacterium Limosilactobacillus fermentum, strain JNU532, has been shown to alter its cellular fatty acid composition in response to environmental stressors. Notably, under heat stress conditions, the bacterium produces this compound. In one study, when subjected to heat stress, L. fermentum JNU532 produced this compound at a concentration of 0.69%. This adaptive response is part of a defense mechanism that includes changes in cell aggregation and surface hydrophobicity to cope with challenging growth conditions.

Myxobacteria are known for their complex fatty acid profiles, which are dominated by iso-branched chain fatty acids. The fatty acid composition of Myxococcus xanthus is markedly similar to that of Stigmatella aurantiaca, with a high proportion of iso-branched C15 and C17 acids being a characteristic feature of myxobacteria. nih.gov Research into the biosynthesis of these iso-fatty acids in S. aurantiaca has identified the methyl ester of 3-hydroxy-15-methylhexadecanoate (iso-17:0 3OH) through mass spectrometry analysis. Furthermore, the related compound 15-methylhexadecanoic acid is understood to play a central role in the biosynthesis of other iso-fatty acids within S. aurantiaca. caymanchem.com The lipidome of M. xanthus is highly complex, containing not only common phospholipids (B1166683) but also ceramides (B1148491) and ether lipids, many of which incorporate iso-branched fatty acids. nih.govasm.org

The analysis of cellular fatty acid composition is a cornerstone of bacterial chemotaxonomy, providing chemical markers to differentiate between taxa. dergipark.org.trdsmz.de Hydroxy fatty acids are particularly significant in this regard. dergipark.org.tr In the genus Bacteroides, acid hydrolysates of numerous strains have revealed the presence of hydroxy fatty acids, with D-(--)-3-hydroxy-15-methylhexadecanoic acid being the predominant component. nih.govnih.gov The relative amounts and chain-length distribution of these hydroxy acids vary by species, making them valuable for classification. nih.govnih.gov This distinct fatty acid pattern helps to define and distinguish different species within the genus, highlighting the compound's utility in bacterial systematics. nih.govnih.gov

Detection in Higher Organisms and Environmental Matrices

Methodologies for Extraction and Primary Isolation from Diverse Biological Matrices

The extraction and primary isolation of this compound from biological sources involve multi-step procedures tailored to the specific matrix and the chemical properties of the fatty acid. Research has primarily documented its isolation from bacterial cells, where it exists as a component of cellular lipids.

A key biological matrix for the isolation of this compound is the genus Bacteroides. In a notable study, acid hydrolysates of numerous strains from 11 different species of Bacteroides were analyzed. All tested samples were found to contain hydroxy fatty acids, with the predominant component identified as the iso-branched D-(--)-3-hydroxy-15-methylhexadecanoic acid. asm.orgnih.gov The general methodology involves the hydrolysis of the bacterial cells to release the fatty acids from their lipid conjugates.

Following hydrolysis, the fatty acids are extracted from the aqueous hydrolysate. This is typically achieved through liquid-liquid extraction using organic solvents. The extracted mixture, containing various fatty acids, then undergoes further separation and purification.

For the analysis and characterization of 3-hydroxy fatty acids, including this compound, gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique. rsc.orglipidmaps.orgnih.gov Due to the presence of a hydroxyl group, which can affect chromatographic performance, a derivatization step is crucial. rsc.org This commonly involves converting the hydroxyl and carboxyl groups into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers/esters, prior to GC-MS analysis. tudelft.nl This derivatization enhances the thermal stability and volatility of the compound, allowing for better separation and mass spectral analysis.

Thin-layer chromatography (TLC) has also been employed as a method for the characterization of these hydroxy acids. asm.orgnih.gov This technique can be used for the preliminary separation and identification of lipid classes. tudelft.nl

The table below summarizes a general methodology for the extraction and analysis of this compound from a bacterial matrix, based on established research findings.

StepProcedurePurposeAnalytical Technique(s)
1. Sample Preparation Acid hydrolysis of bacterial cellsTo release fatty acids from cellular lipids.-
2. Extraction Liquid-liquid extraction with an organic solvent (e.g., ethyl acetate)To separate the fatty acids from the aqueous hydrolysate.-
3. Purification (optional) Thin-layer chromatography (TLC) or Solid-Phase Extraction (SPE)To separate different lipid classes and purify the hydroxy fatty acid fraction. asm.orgnih.govrsc.orgTLC, SPE
4. Derivatization Conversion to volatile derivatives (e.g., trimethylsilyl ethers)To improve volatility and thermal stability for gas chromatography. rsc.orgtudelft.nl-
5. Analysis & Identification Capillary gas-liquid chromatography coupled with mass spectrometryTo separate, identify, and quantify the target fatty acid based on its retention time and mass spectrum. asm.orgnih.govrsc.orglipidmaps.orgGC-MS

Biosynthesis and Metabolic Pathways of 3 Hydroxy 15 Methylhexadecanoic Acid

Precursor Utilization in Branched-Chain Fatty Acid Biosynthesis

The carbon backbone of branched-chain fatty acids (BCFAs) is derived from short-chain carboxylic acid primers, which are themselves the products of amino acid degradation. The type of amino acid catabolized determines the structure of the resulting fatty acid, such as the iso and anteiso configurations.

The initial step in the biosynthesis of BCFAs is the catabolism of branched-chain amino acids (BCAAs)—valine, leucine (B10760876), and isoleucine. nih.govyoutube.com This process begins with a transamination reaction, where the amino group of the BCAA is removed, converting it into its corresponding branched-chain α-keto acid (BCKA). youtube.complos.org This reaction is catalyzed by a branched-chain aminotransferase (BCAT). plos.org

The specific precursor for 3-hydroxy-15-methylhexadecanoic acid, which is an iso-fatty acid, is leucine. nih.gov The catabolism of leucine produces the α-keto acid, α-ketoisocaproate. Similarly, valine and isoleucine are converted to α-ketoisovalerate and α-keto-β-methylvalerate, respectively, which serve as precursors for other types of branched-chain fatty acids. researchgate.net Studies in various organisms, from bacteria to rats, have confirmed that BCAAs and their corresponding BCKAs are the primary precursors for the synthesis of BCFAs. nih.gov

Table 1: Branched-Chain Amino Acids and Their Corresponding α-Keto Acid Precursors

Branched-Chain Amino Acid (BCAA)Resulting Branched-Chain α-Keto Acid (BCKA)Resulting Fatty Acid Series
Leucineα-Ketoisocaproateiso-series (even and odd carbon numbers)
Isoleucineα-Keto-β-methylvalerateanteiso-series (odd carbon numbers)
Valineα-Ketoisovalerateiso-series (odd carbon numbers)

Following their formation, the branched-chain α-keto acids are converted into short-chain acyl-CoA primers. nih.gov This conversion is a critical step that prepares the branched-chain starter unit for elongation by the fatty acid synthase machinery. These acyl-CoA primers are essentially activated forms of the branched carbon skeleton.

For the synthesis of this compound, the α-ketoisocaproate derived from leucine is oxidatively decarboxylated to form isovaleryl-CoA. frontiersin.org This three- to five-carbon primer then enters the fatty acid synthesis pathway. nih.gov The use of these branched primers, as alternatives to the typical straight-chain acetyl-CoA or propionyl-CoA, is the defining feature of BCFA biosynthesis. frontiersin.org

Enzymatic Mechanisms for Methyl Branching and Chain Elongation

The formation of the final fatty acid chain from the short-chain primer is accomplished through the coordinated action of specific decarboxylases and the multi-enzyme fatty acid synthase complex.

The conversion of BCKAs to their respective acyl-CoA primers is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme assembly. nih.govfrontiersin.orgresearchgate.net This complex catalyzes the irreversible oxidative decarboxylation of all three BCKAs. researchgate.net In some bacteria, a distinct branched-chain alpha-keto acid (BCKA) decarboxylase is essential for this process. nih.gov Research on Bacillus subtilis has shown that the removal of BCKA decarboxylase significantly reduces or completely eliminates the synthesis of branched-chain fatty acids, demonstrating its essential role. nih.gov The high affinity of this enzyme for BCKAs ensures the efficient production of primers needed for BCFA synthesis. nih.gov

Once the branched-chain acyl-CoA primer (e.g., isovaleryl-CoA) is formed, it is used by a fatty acid synthase (FAS) system to elongate the carbon chain. nih.gov Elongation proceeds via the sequential addition of two-carbon units derived from malonyl-CoA. nih.gov

There are two main types of FAS systems:

Type I FAS: Found in mammals and fungi, this is a large, multifunctional polypeptide where all enzymatic activities are contained within one or two protein chains. wikipedia.org

Type II FAS: Found in most bacteria and in plant plastids, this system consists of a series of discrete, monofunctional enzymes. wikipedia.org

Both systems perform the same fundamental reactions. The process begins with a condensation reaction, followed by a sequence of reduction, dehydration, and a second reduction to form a saturated acyl chain that is two carbons longer. wikipedia.orgresearchgate.net This cycle repeats until the desired chain length, in this case a 16-carbon backbone, is achieved. The growing fatty acid chain is attached to an acyl carrier protein (ACP) throughout the elongation process. wikipedia.orgresearchgate.net

Mechanisms of Hydroxylation at the C-3 Position

The hydroxyl group at the C-3 (or beta) position of this compound is a direct result of an intermediate step in the fatty acid elongation cycle. hmdb.ca In a standard FAS cycle, the elongation process involves four key steps:

Condensation: An acyl-ACP condenses with malonyl-ACP to form a 3-ketoacyl-ACP.

First Reduction: The 3-ketoacyl-ACP is reduced by a 3-ketoacyl-ACP reductase (KR) to form a D-3-hydroxyacyl-ACP intermediate. hmdb.ca

Dehydration: A dehydratase (DH) removes a water molecule to create a double bond, forming a trans-2-enoyl-ACP.

Second Reduction: An enoyl-ACP reductase (ER) reduces the double bond to yield a saturated acyl-ACP, which is now two carbons longer. wikipedia.org

The existence of this compound indicates that the fatty acid chain is released from the FAS complex after the first reduction step, before dehydration and the second reduction can occur. asm.orghmdb.ca This release of a 3-hydroxy intermediate is a known pathway, and (R)-3-Hydroxy-hexadecanoic acid is recognized as an intermediate in fatty acid biosynthesis. hmdb.ca While other enzymes like cytochrome P450s can hydroxylate fatty acids, they typically act at the omega (ω) or ω-1 position, not the C-3 position characteristic of this compound. nih.govnih.gov Therefore, the hydroxylation at the C-3 position is an intrinsic feature of the fatty acid synthase pathway itself.

Stereospecificity of the Hydroxylation Reaction (e.g., D-(-)-3-hydroxy acids)

The biosynthesis of 3-hydroxy fatty acids can exhibit a high degree of stereospecificity, leading to the preferential formation of a particular stereoisomer. In the case of this compound, research has identified a specific stereochemical configuration in certain organisms.

Detailed analysis of the cellular fatty acids from various species of the genus Bacteroides has shown that the hydroxy acids present belong to the D-(−)-3-hydroxy acid family. nih.govnih.gov The predominant component identified in these bacteria is the iso-branched D-(−)-3-hydroxy-15-methylhexadecanoic acid. nih.govnih.govasm.org This indicates that the enzymatic machinery responsible for the hydroxylation step in the biosynthetic pathway in these organisms is stereospecific, producing the D-enantiomer.

This is in contrast to the degradation pathway of fatty acids (beta-oxidation), where the enzymes involved are specific to different isomers. For instance, the enzyme L-3-hydroxyacyl CoA dehydrogenase specifically acts on the L-isomer of 3-hydroxyacyl-CoA during the third step of beta-oxidation. youtube.com The stereospecificity of the biosynthetic enzymes is a critical factor that determines the final configuration of the molecule, which in turn affects its biological role and subsequent metabolic fate.

Catabolism and Degradation Pathways

The breakdown of this compound, a branched-chain fatty acid, involves specialized catabolic pathways to handle its unique structure. The presence of a methyl group can interfere with standard degradation processes, necessitating alternative enzymatic steps.

Alpha-oxidation is a crucial metabolic pathway for the degradation of fatty acids that are branched at the beta-carbon, as this structure blocks the standard beta-oxidation pathway. byjus.comlibretexts.org This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid. wikipedia.org While this compound has a methyl group at the iso-position (position 15), the principles of breaking down methyl-branched fatty acids often involve alpha-oxidation, particularly when a methyl group is located near the carboxyl end, such as in phytanic acid (3,7,11,15-tetramethylhexadecanoic acid). libretexts.orgnepjol.info

The general mechanism of alpha-oxidation proceeds through the following key steps:

Activation: The fatty acid is first attached to coenzyme A (CoA) to form its acyl-CoA derivative, such as phytanoyl-CoA. byjus.comnepjol.info

Hydroxylation: The acyl-CoA is then oxidized at the alpha-carbon (C2) by a dioxygenase, introducing a hydroxyl group to form a 2-hydroxyacyl-CoA intermediate. byjus.com

Cleavage: This intermediate is subsequently cleaved in a reaction that releases the original carboxyl carbon as formyl-CoA (which can be further metabolized to CO2), and an aldehyde that is one carbon shorter than the original fatty acid. wikipedia.org

Oxidation: The resulting aldehyde is oxidized by an aldehyde dehydrogenase to form a new fatty acid, which is now shortened by one carbon and can potentially enter the beta-oxidation pathway if no blocking branches remain. byjus.comwikipedia.org

This pathway is essential for processing dietary branched-chain fatty acids and preventing their toxic accumulation. nepjol.info

Once any structural hindrances like a beta-methyl group are resolved (potentially via alpha-oxidation), the resulting fatty acid can be degraded through beta-oxidation. byjus.comlibretexts.org Beta-oxidation is a cyclical process that occurs in the mitochondria and peroxisomes, breaking down fatty acids into two-carbon acetyl-CoA units. wikipedia.org

The process consists of a repeating sequence of four enzymatic reactions:

Oxidation by FAD: An acyl-CoA dehydrogenase creates a double bond between the alpha and beta carbons (C2 and C3). wikipedia.org

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the beta-carbon, resulting in an L-3-hydroxyacyl-CoA. youtube.comwikipedia.org

Oxidation by NAD+: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, forming a 3-ketoacyl-CoA. wikipedia.orgwikipedia.org This step is stereospecific for the L-isomer. youtube.com

Thiolysis: A thiolase enzyme cleaves the 3-ketoacyl-CoA, releasing a two-carbon acetyl-CoA molecule and an acyl-CoA that is two carbons shorter. wikipedia.orgnih.gov

This cycle repeats, progressively shortening the fatty acid chain and producing acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.org The degradation of this compound would thus yield a series of shorter-chain fatty acid homologs until the molecule is completely broken down.

Interactive Table: Key Enzymes in Fatty Acid Catabolism

PathwayEnzymeFunctionSubstrate ExampleProduct Example
Alpha-Oxidation Phytanoyl-CoA DioxygenaseAdds a hydroxyl group to the alpha-carbon.Phytanoyl-CoA2-Hydroxyphytanoyl-CoA
Alpha-Oxidation 2-Hydroxyphytanoyl-CoA LyaseCleaves the C1-C2 bond.2-Hydroxyphytanoyl-CoAPristanal and Formyl-CoA
Beta-Oxidation Acyl-CoA DehydrogenaseIntroduces a double bond between C2 and C3.Acyl-CoATrans-Δ2-Enoyl-CoA
Beta-Oxidation 3-Hydroxyacyl-CoA DehydrogenaseOxidizes the 3-hydroxyl group to a keto group.L-3-Hydroxyacyl-CoA3-Ketoacyl-CoA
Beta-Oxidation β-Keto ThiolaseCleaves the fatty acid chain.3-Ketoacyl-CoAAcetyl-CoA and a shorter Acyl-CoA

Comparative Biosynthesis Across Different Organisms and Environmental Adaptations

The presence and distribution of this compound vary significantly across different organisms, reflecting distinct metabolic capabilities and adaptations to specific environments.

This fatty acid is a notable component of the cellular lipids in bacteria belonging to the genus Bacteroides. nih.gov A comprehensive analysis of 140 strains from 11 different Bacteroides species revealed the presence of hydroxy fatty acids in all samples. nih.gov The primary hydroxy fatty acid identified was D-(−)-3-hydroxy-15-methylhexadecanoic acid. nih.govnih.gov The relative amounts and chain-length distribution of both hydroxy and non-hydroxy fatty acids were found to vary between species, suggesting that the fatty acid profile is a species-specific characteristic. nih.gov

The composition of cellular fatty acids is a key mechanism for environmental adaptation in many organisms. ahajournals.org Organisms can modify their lipid composition in response to environmental stressors like changes in salinity or diet. ahajournals.orgmdpi.com For instance, the ability to synthesize branched-chain fatty acids like this compound provides a way for bacteria like Bacteroides to modulate the properties of their cell membranes. The structure of these fatty acids can influence membrane fluidity and integrity, which is crucial for survival in diverse environments such as the mammalian gut, where Bacteroides are abundant.

Interactive Table: Occurrence of this compound

Organism GroupSpecies ExampleSignificanceReference
BacteriaBacteroidesMajor cellular hydroxy fatty acid, identified as the D-(-) stereoisomer. nih.gov
BacteriaBacteroides fragilisPart of the characteristic fatty acid profile used for taxonomic analysis. nih.gov

Genetic Regulation of Biosynthetic Pathways

The biosynthesis of fatty acids, including this compound, is a tightly controlled process regulated at the genetic level. This regulation ensures that the production of fatty acids matches the cell's metabolic needs and responds to environmental cues.

In bacteria, fatty acid metabolism is often controlled by master regulatory proteins that function as transcription factors. nih.gov These regulators can sense the intracellular concentration of fatty acids or their intermediates and subsequently activate or repress the expression of genes involved in their synthesis (anabolism) or degradation (catabolism). nih.gov A well-studied example is the interplay between the FadR and FabR regulators in E. coli. nih.gov

FadR acts as a repressor of the fatty acid degradation (fad) genes and an activator of the fatty acid biosynthesis (fab) genes. When fatty acid levels are low, FadR binds to DNA to promote synthesis and block degradation.

FabR specifically represses the expression of key genes in the fab pathway, providing another layer of control.

The expression of genes encoding key biosynthetic enzymes can also be influenced by the organism's nutritional status. cuni.cznih.gov For example, prolonged intake of energy-rich foods can induce higher expression of enzymes like acetyl-CoA carboxylase, leading to increased fatty acid synthesis. cuni.cz Conversely, starvation or a low-calorie diet suppresses the expression of these genes. cuni.cz

Furthermore, genetic engineering studies have demonstrated the direct link between specific genes and metabolic pathways. For example, knocking out the fadB and fadA genes, which encode enzymes for beta-oxidation (3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase), in Pseudomonas putida weakens the beta-oxidation pathway and leads to the accumulation and production of 3-hydroxyacyl acids. nih.gov This highlights the critical role of gene expression in directing metabolic flow towards either synthesis or degradation.

Biological Roles and Molecular Mechanisms of 3 Hydroxy 15 Methylhexadecanoic Acid in Research Models

Structural Integration into Complex Lipids and Cellular Components

3-Hydroxy-15-methylhexadecanoic acid is a crucial lipid component for various Gram-negative bacteria, most notably within the genus Bacteroides. It serves as a fundamental building block of the lipid A moiety, which is the hydrophobic anchor of lipopolysaccharide (LPS) in the bacterial outer membrane. Research has shown that this iso-branched hydroxy fatty acid is a predominant component in the cellular fatty acid profile of numerous Bacteroides species. nih.gov

For instance, analysis of the endotoxin from an oral strain of Bacteroides intermedius identified this compound as one of its major fatty acids. nih.gov Similarly, a comprehensive study of 140 strains across 11 species of Bacteroides confirmed that the predominant hydroxy fatty acid was the iso-branched D-(--)-3-hydroxy-15-methylhexadecanoic acid. nih.gov This consistent presence underscores its importance in the structural integrity of the LPS molecule. The fatty acid chains of lipid A, including this compound, are responsible for embedding the LPS into the bacterial outer membrane, a critical function for maintaining the barrier against environmental insults and certain antibiotics.

The specific composition of fatty acids in lipid A varies between different bacterial species and can significantly influence the biological activity of the LPS. In Bacteroides, the presence of branched-chain fatty acids like this compound contributes to a unique lipid A structure that differs from the highly inflammatory lipid A of enterobacteria, such as E. coli. nih.govresearchgate.netacs.org

Table 1: Presence of this compound in Bacterial LPS

Bacterial Genus/Species Role of this compound
Bacteroides (genus) Predominant iso-branched hydroxy fatty acid in cellular lipids and LPS. nih.gov

The incorporation of branched-chain fatty acids, such as this compound, into the bacterial membrane is a key strategy for regulating membrane fluidity and integrity. nih.govusda.gov The methyl branch in its iso-structure disrupts the orderly, tight packing that is characteristic of straight-chain fatty acids. This disruption introduces more space between the acyl chains, thereby increasing the fluidity of the membrane.

Maintaining optimal membrane fluidity is essential for a wide range of cellular functions, including the transport of nutrients and waste, protein function, and adaptation to environmental stresses like temperature changes. frontiersin.orgnih.gov For bacteria that inhabit diverse environments, such as the human gut, the ability to modulate membrane fluidity is critical for survival. A higher degree of membrane fluidity, facilitated by branched-chain fatty acids, ensures the membrane remains functional at lower temperatures. usda.govfrontiersin.org Therefore, this compound plays a vital role in the physiological adaptation and resilience of bacteria like Bacteroides.

Table 2: Functional Impact of Branched-Chain Fatty Acids on Bacterial Membranes

Feature Contribution of this compound
Membrane Fluidity The iso-branch disrupts tight packing of acyl chains, increasing fluidity. usda.govfrontiersin.org
Membrane Integrity Contributes to a stable, yet flexible, membrane structure necessary for barrier function.

| Environmental Adaptation | Helps maintain membrane function across different temperatures. frontiersin.orgnih.gov |

While this compound is primarily a bacterial component, there is a potential for its interaction with and incorporation into host lipid structures upon its release, for example, during bacterial lysis in the host environment. One such class of lipids is the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). FAHFAs are formed by the esterification of a fatty acid to a hydroxy fatty acid. fishersci.co.uk Although research into the specific incorporation of this bacterial-derived hydroxy fatty acid into host FAHFAs is not extensive, the chemical possibility exists. The presence of the hydroxyl group on the third carbon of this compound provides a potential site for esterification with other fatty acids present in the host, which could lead to the formation of novel FAHFA species.

Modulation of Cellular Processes in Non-Human Biological Systems

The lipid A component of LPS is a classic microbe-associated molecular pattern (MAMP) that is recognized by the host's innate immune system. The primary receptor for lipid A is the Toll-like receptor 4 (TLR4), which forms a complex with the myeloid differentiation factor 2 (MD-2). nih.govfrontiersin.org The acyl chains of lipid A bind within a hydrophobic pocket of MD-2, triggering a conformational change that leads to the dimerization of TLR4 and the initiation of downstream signaling cascades. nih.gov

This compound, as an integral part of the Bacteroides lipid A, is directly involved in this recognition process. However, the precise structure of lipid A, including the number, length, and branching of its fatty acid chains, profoundly influences the nature of the TLR4-mediated response. nih.govfrontiersin.org The lipid A from Bacteroides species is typically hypoacylated (containing fewer fatty acid chains) and monophosphorylated compared to the hexa-acylated, bisphosphorylated lipid A of potent inflammatory bacteria like E. coli. nih.govresearchgate.net This structural difference, to which this compound contributes, results in a significantly different interaction with the TLR4/MD-2 complex, leading to attenuated or modulatory signaling rather than a strong pro-inflammatory response. nih.govacs.orgnih.gov

The unique structural characteristics of Bacteroides LPS, including its this compound content, confer distinct immunomodulatory properties in experimental settings. In contrast to the potent pro-inflammatory cascade triggered by enterobacterial LPS, LPS from commensal gut bacteria like Bacteroides vulgatus exhibits a different immunological profile. nih.govresearchgate.netacs.org

Studies using human in vitro models, such as monocyte-derived macrophages and dendritic cells, have shown that B. vulgatus LPS can induce the production of anti-inflammatory cytokines. nih.govresearchgate.net Furthermore, it has been observed to induce a state of hyporesponsiveness or tolerance to subsequent challenges with highly inflammatory LPS. acs.org This suggests that the specific lipid A structure containing this compound is not a strong agonist of TLR4 signaling but rather acts as a modulator of the immune response. nih.govwakopyrostar.com This immunomodulatory capability is crucial for the symbiotic relationship between gut microbiota and the host, helping to maintain immune homeostasis at the mucosal surface. The low potency of Bacteroides LPS in classical endotoxin assays, such as the Limulus amoebocyte lysate test, further supports its role as an immunomodulator rather than a potent inflammatory agonist. nih.gov

Anti-Microbial or Pro-Microbial Activities in Microbial Ecology

While direct studies on the antimicrobial properties of this compound are not extensively detailed in the available research, the broader class of 3-hydroxy fatty acids (3-OH-FAs) has demonstrated significant antimicrobial activities. Research on fatty acids isolated from the bacterium Lactobacillus plantarum has identified several shorter-chain 3-OH-FAs that exhibit antifungal properties. These compounds have been shown to be active against a variety of molds and yeasts, with minimum inhibitory concentrations (MICs) typically ranging from 10 to 100 μg/ml. nih.gov The proposed mechanism for this antifungal action involves the integration of these fatty acids into the fungal cell membrane, which increases the membrane's permeability. nih.gov This disruption leads to the leakage of essential intracellular components and can ultimately result in the disintegration of the fungal cell. nih.gov

The production of these antimicrobial compounds by bacteria like Lactobacillus suggests a role in microbial ecology, where they may help the producing organism compete with other microorganisms in its environment. nih.gov For instance, 3-hydroxydecanoic acid, another medium-chain 3-OH-FA, has shown broad-spectrum antifungal activity against species such as Aspergillus fumigatus and Penicillium roqueforti. researchgate.net Given that antimicrobial activity is a known feature of various fatty acids and their derivatives, it is plausible that this compound, as a structural component of certain bacteria, could contribute to the complex microbial interactions within an ecosystem. researchgate.netekb.eg

The table below summarizes the antifungal activity of various saturated 3-hydroxy fatty acids, providing context for the potential antimicrobial role of similar compounds.

Target OrganismTypeMIC (μg/ml) of Saturated 3-OH-FAs
Aspergillus fumigatusMold10 - 100
Aspergillus nidulansMold10 - 100
Penicillium roquefortiMold10 - 100
Penicillium communeMold10 - 100
Kluyveromyces marxianusYeast10 - 100
Pichia anomalaYeast10 - 100
Rhodotorula mucilaginosaYeast10 - 100

Data synthesized from research on 3-hydroxy fatty acids produced by Lactobacillus plantarum MiLAB 14. nih.gov

Influence on Growth and Development in Model Organisms (e.g., Caenorhabditis elegans)

In the model organism Caenorhabditis elegans, growth, development, and longevity are intricately regulated by signaling pathways involving small molecule metabolites, particularly bile acid-like steroids known as dafachronic acids. nih.gov These molecules act as hormones that control developmental timing and lifespan by activating the nuclear hormone receptor DAF-12. nih.gov The biosynthesis of dafachronic acids is a complex process involving multiple enzymatic steps, highlighting the critical role of lipid metabolism in the life cycle of C. elegans. nih.gov

While this compound is not a dafachronic acid, its status as a fatty acid places it within the broader metabolic network that supports these developmental processes. Fatty acid metabolism in C. elegans is crucial not only for energy storage but also for generating signaling molecules that influence key life decisions, such as whether to enter a state of arrested development (dauer) in response to environmental stress. elifesciences.org Research has shown that early-life starvation can trigger changes in fatty acid metabolism that impact reproductive plasticity in adult worms. elifesciences.org This involves crosstalk between somatic tissues and the germline, leading to the reallocation of fat stores into embryos. elifesciences.org The regulation of various fatty acids and the expression of genes involved in their synthesis are critical for these adaptive responses. elifesciences.org Therefore, while the specific influence of this compound on C. elegans development has not been directly elucidated, its role as a component of cellular lipids suggests it is part of the metabolic framework essential for normal growth and reproductive fitness.

Role in Metabolic Pathways and Intermediary Metabolism in Experimental Systems

In experimental systems, 3-hydroxy fatty acids are recognized as key intermediates in fatty acid metabolism. Specifically, (R)-3-Hydroxy-hexadecanoic acid, a structurally related compound, is an intermediate in the fatty acid biosynthesis pathway. hmdb.ca In mammals, this process occurs primarily in the liver and adipose tissue. hmdb.ca

Studies using rat liver fractions have provided detailed insights into the metabolic fate of 3-hydroxy fatty acids. nih.gov Research has shown that 3-hydroxy monocarboxylic acids with carbon chain lengths of 10 or more, including 3-hydroxyhexadecanoic acid, can undergo omega-oxidation. This process, occurring in the postmitochondrial fraction of liver cells, oxidizes the terminal methyl group of the fatty acid, resulting in the formation of (omega-1)- and omega-hydroxy metabolites, as well as the corresponding 3-hydroxy dicarboxylic acids. nih.gov

These resulting 3-hydroxy dicarboxylic acids can then be further metabolized. In the presence of mitochondria and necessary cofactors like ATP and CoA, they can enter the beta-oxidation pathway, where they are shortened to produce other dicarboxylic acids such as suberic and adipic acids. nih.gov This metabolic pathway indicates that 3-hydroxy fatty acids are not merely biosynthetic intermediates but are also part of a catabolic cascade that can contribute to energy production and the formation of other metabolic products. The excretion of 3-hydroxy dicarboxylic acids in urine is often elevated in conditions where fatty acid mobilization or oxidation is increased, underscoring their role in intermediary metabolism. nih.gov

Functional Significance in Inter-Species Interactions (e.g., Host-Pathogen, Plant-Microbe)

This compound holds functional significance in inter-species interactions primarily due to its presence as a structural component of bacteria that live in close association with hosts. This fatty acid is a major constituent of the cellular lipids of various species belonging to the genus Bacteroides, which are prominent members of the human gut microbiota. nih.govasm.orgnih.gov As part of the bacterial cell envelope, it can play a role in mediating the physical and chemical interactions between the bacterium and its host environment, such as the intestinal mucosa. The specific composition of bacterial lipids can influence membrane fluidity, integrity, and the presentation of surface molecules, all of which are critical for host-microbe communication and the establishment of a stable symbiotic relationship.

In the context of plant-microbe interactions, related 3-hydroxy fatty acids have been shown to act as signaling molecules. For example, 3-hydroxydecanoic acid can induce resistance in plants against pathogens. researchgate.net When applied to the soil, this compound can enhance a plant's defenses against oomycete and fungal pathogens, suggesting it can be recognized by the plant's immune system to trigger a protective response. researchgate.net This function as a biostimulant highlights a sophisticated form of chemical communication between microbes and plants, where microbial fatty acids act as cues that modulate plant health and immunity.

Utility as a Biomarker in Research Settings

This compound serves as a valuable chemical biomarker for the identification and differentiation of specific groups of bacteria, particularly within the genus Bacteroides. nih.govnih.gov Analysis of the total cellular fatty acid profiles of these bacteria reveals that hydroxy fatty acids are characteristic components. asm.org Notably, the iso-branched D-(--)-3-hydroxy-15-methylhexadecanoic acid has been identified as the predominant hydroxy acid in many Bacteroides species. nih.govasm.org

The utility of this compound as a biomarker stems from the observation that the relative amounts and distribution of different chain-length hydroxy fatty acids vary between species. nih.gov By using techniques such as capillary gas-liquid chromatography, researchers can generate a fatty acid profile that acts as a chemical fingerprint for a given bacterial strain. nih.gov This method allows for the differentiation of closely related species that might be difficult to distinguish using traditional microbiological techniques. This chemotaxonomic approach is a powerful tool in clinical and environmental microbiology for the rapid and accurate classification of bacteria. nih.gov

The table below illustrates the conceptual use of 3-hydroxy fatty acids for bacterial differentiation.

Bacterial SpeciesPredominant Hydroxy Fatty AcidRelative AbundanceOther Hydroxy Acids Present
Bacteroides Species AThis compoundHighiso-C15, straight-chain C16
Bacteroides Species BThis compoundModerateanteiso-C17, iso-C15
Bacteroides Species COther 3-hydroxy fatty acidLowThis compound

This table is a conceptual representation based on findings that the relative amounts and distribution of hydroxy fatty acids vary among Bacteroides species. nih.govasm.org

The use of specific molecules as biomarkers is a cornerstone of environmental health research and ecological monitoring. redalyc.orgnih.gov A biomarker can provide an integrated measure of exposure to certain organisms or substances from all relevant sources. europa.eu Because this compound is a characteristic component of Bacteroides species, its detection in environmental samples can serve as an indicator of the presence of these bacteria. nih.govnih.gov

Bacteroides are abundant in the gut of humans and other animals and are often associated with fecal matter. Therefore, detecting this compound in water, soil, or air samples could potentially be used to track fecal contamination. This approach, known as source tracking, helps in identifying the origin of pollution in ecosystems, which is critical for managing environmental quality and public health. While not as commonly used as DNA-based methods, chemical biomarker analysis offers a complementary technique for assessing microbial communities and their impact on the environment. The presence and concentration of this specific fatty acid could provide quantitative data for ecological risk assessments and monitoring the efficacy of water treatment processes.

Analytical Methodologies for the Detection and Quantification of 3 Hydroxy 15 Methylhexadecanoic Acid in Research

Sample Preparation Techniques for Complex Biological Matrices

Effective sample preparation is a critical first step to isolate 3-hydroxy-15-methylhexadecanoic acid from intricate biological samples and remove interfering substances. nih.gov This process is essential for obtaining reliable and reproducible analytical results.

The initial stage of analysis often involves the extraction of total lipids from the sample. In studies involving bacterial cells, such as those from the genus Bacteroides, acid hydrolysis of whole cells is a common practice. nih.gov This procedure breaks down complex lipids and releases the constituent fatty acids, including this compound. nih.gov For instance, acid hydrolysates of bacterial strains can be prepared to analyze their total cellular fatty acid composition. nih.gov

To ensure the purity of the lipid extract, especially when dealing with samples from culture media, it is crucial to rinse the cells with an appropriate isotonic solution before extraction. This step helps to avoid the co-extraction of lipids from the growth medium. The extracted lipids can then be subjected to hydrolysis to free the fatty acids from their ester or amide linkages. nih.gov

Due to the low volatility and potential for thermal degradation of free fatty acids, a derivatization step is typically required before analysis by gas chromatography. The most common derivatization method is the conversion of fatty acids into their more volatile and thermally stable fatty acid methyl esters (FAMEs). youtube.com

Several reagents can be employed for this purpose. Boron trifluoride (BF₃) in methanol (B129727) is a widely used reagent for the direct methylation of fatty acids. mdpi.com The process involves heating the sample with the BF₃-methanol solution, followed by extraction of the resulting FAMEs with an organic solvent like dichloromethane. mdpi.com Another common approach is the use of methanolic hydrogen chloride, which is prepared by bubbling dry hydrogen chloride gas into methanol. aocs.org This reagent can be used to transesterify lipids or esterify free fatty acids. aocs.org Alternatively, trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) can be used as a derivatization reagent, offering the potential for automated, high-throughput analysis. mdpi.com

It is important to note that the choice of derivatization reagent and conditions can impact the final results. For example, strongly acidic conditions might cause alterations in certain types of fatty acids, such as those with conjugated double bonds or adjacent hydroxyl groups. aocs.org Therefore, the selection of the appropriate derivatization method is crucial for accurate quantification.

For 3-hydroxy fatty acids specifically, derivatization is not limited to the carboxyl group. The hydroxyl group is also typically derivatized, often through trimethylsilylation, to further enhance volatility and improve chromatographic performance. nih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating this compound from other fatty acids and sample components, enabling its accurate identification and quantification.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds and is extensively used for the separation of FAMEs. nih.govnih.gov Capillary GC, with its high resolution, is particularly well-suited for separating complex mixtures of fatty acids. nih.gov In many applications, the GC is coupled to a flame ionization detector (FID) for quantification or, more commonly, to a mass spectrometer (MS) for both identification and quantification. nih.govnih.gov

GC-MS analysis of the derivatized this compound provides both retention time data, which is characteristic of the compound under specific chromatographic conditions, and a mass spectrum, which serves as a molecular fingerprint. nih.govnih.gov Stable isotope dilution GC-MS methods, where a known amount of a stable isotope-labeled version of the analyte is added to the sample as an internal standard, are often employed for precise and accurate quantification. nih.gov

The choice of the GC column's stationary phase is critical for achieving optimal separation. A dimethylpolysiloxane stationary phase is one example of a column used for the analysis of derivatized fatty acids. mdpi.com

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), offers an alternative to GC for the analysis of fatty acids. LC methods can sometimes be performed without derivatization, which simplifies sample preparation. However, for enhanced sensitivity and specificity, LC is often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). nih.gov

UPLC-MS/MS systems provide high chromatographic resolution, fast analysis times, and the ability to detect and quantify analytes at very low concentrations. nih.gov For instance, a method for the analysis of 3-hydroxy fatty acids in airborne particles and settled dust utilized UPLC-MS/MS, demonstrating good linearity and low limits of detection. nih.gov The use of a specific marker, such as the muramic acid methyl ester for peptidoglycan, can be analyzed alongside 3-hydroxy fatty acids in the same run, showcasing the versatility of LC-MS/MS methods. nih.gov

Mass Spectrometry (MS) Approaches for Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of this compound. nih.gov When coupled with a chromatographic separation technique, it provides a powerful analytical platform. nih.govnih.gov

Electron impact (EI) ionization is a common ionization technique used in GC-MS. nih.gov The high energy of EI causes extensive fragmentation of the analyte molecules, producing a characteristic fragmentation pattern or mass spectrum that can be used for identification by comparison to spectral libraries or through manual interpretation.

For LC-MS applications, softer ionization techniques such as electrospray ionization (ESI) are typically used. These methods often result in less fragmentation and a more prominent molecular ion, which is useful for determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) takes this a step further. In an MS/MS experiment, the molecular ion of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. This process provides detailed structural information and enhances the specificity of detection, especially in complex matrices. nih.gov

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the analyte and its fragments, further aiding in its identification. The identification of muramic acid methyl ester using high-resolution MS and MS/MS spectra is an example of the power of this technique. nih.gov

The fragmentation patterns observed in the mass spectra of derivatized 3-hydroxy fatty acids are key to their identification. For example, the mass spectra of the trimethylsilyl (B98337) derivatives of 3-hydroxy fatty acid methyl esters exhibit characteristic ions that allow for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of organic molecules, including this compound. researchgate.netunl.edu While mass spectrometry excels at providing molecular weight and fragmentation data, NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule. nih.govvanderbilt.edu

For 3-hydroxy fatty acids, ¹H-NMR can confirm the position of the hydroxyl group. The proton attached to the hydroxyl-bearing carbon (H-3) exhibits a characteristic chemical shift and splitting pattern due to coupling with adjacent protons on C-2 and C-4. aocs.org For example, in methyl 3-hydroxyhexadecanoate, the proton at C-3 appears as a multiplet around 3.98 ppm, while the adjacent protons at C-2 are observed as distinct signals. aocs.org Furthermore, advanced NMR techniques and the use of chiral derivatizing agents can be employed to determine the absolute stereochemistry (R or S configuration) at the C-3 position, which is critical as different stereoisomers can have distinct biological activities. nih.gov ¹³C-NMR provides complementary information by identifying the chemical shifts of each carbon atom in the molecule's backbone. asm.org

Quantitative Analysis and Validation Strategies

Reliable quantitative analysis is essential for determining the concentration of this compound in biological samples and understanding its physiological relevance. nih.govdergipark.org.tr This requires the development and validation of robust analytical methods, typically based on LC-MS or GC-MS. nih.govlipidmaps.org

The most accurate and precise quantification is achieved using the stable isotope dilution method, which employs a stable isotope-labeled version of the analyte (e.g., d₃-3-Hydroxy-15-methylhexadecanoic acid) as an internal standard (IS). lipidmaps.orglipidmaps.org The IS is added to the sample at the very beginning of the sample preparation process in a known quantity. lipidmaps.orgeurofinsus.com Because the IS is chemically identical to the analyte, it experiences the same losses during extraction, derivatization, and analysis, thereby correcting for variations in sample handling and instrument response. lipidmaps.orgeurofinsus.com

To determine the concentration of the analyte in a sample, a calibration curve is constructed. ub.roresearchgate.net This is done by preparing a series of standards containing known concentrations of the unlabeled analyte and a constant concentration of the internal standard. lipidmaps.orgresearchgate.net The ratio of the analytical signal of the analyte to the signal of the internal standard is plotted against the concentration of the analyte. nih.gov The resulting linear regression equation allows for the calculation of the unknown concentration of this compound in the biological sample based on its measured signal ratio. dergipark.org.trchromatographyonline.com Method validation ensures the linearity, accuracy, precision, and sensitivity (limit of detection and quantification) of the assay. nih.govdergipark.org.tr

Table 1: Summary of Analytical Methodologies

Methodology Technique Primary Application for this compound Key Information Provided
Mass Spectrometry (MS) GC-MS with EI Identification and quantification (after derivatization) Structural fingerprint, fragmentation pattern
GC-MS with CI Molecular weight confirmation (after derivatization) Molecular ion, reduced fragmentation
LC-MS/MS Isomer differentiation and structural confirmation Precursor-product ion relationships, fragmentation pathways
HRMS High-confidence identification Accurate mass, elemental composition
Isotope Tracing Metabolic pathway analysis Flux rates, precursor contribution
Spectroscopy NMR Unambiguous structure and stereochemistry confirmation Atomic connectivity, 3D structure, stereoisomerism
Quantification Internal Standards Accurate and precise concentration measurement Correction for sample loss and instrument variability
Calibration Curves Determination of analyte concentration Relationship between signal response and concentration

Precision and Accuracy Assessments

The reliability and validity of any analytical method are fundamentally established through the assessment of its precision and accuracy. In the context of quantifying this compound, these parameters ensure that the obtained results are both reproducible and close to the true value. The methodologies employed for the detection and quantification of this and other 3-hydroxy fatty acids, predominantly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), undergo rigorous validation processes in line with international guidelines.

Precision of an analytical method is typically expressed in terms of the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). Intra-day precision is determined by analyzing replicate samples of a known concentration of the analyte within the same day and under the same operating conditions. Inter-day precision is assessed by analyzing the same samples on different days, often by different analysts and sometimes using different equipment, to account for variations that may occur over time. For the analysis of fatty acids, including hydroxylated forms, a common acceptance criterion for precision is a CV of ≤15% for quality control samples, and ≤20% for the lower limit of quantification (LLOQ).

Accuracy refers to the closeness of the mean of a set of measurements to the actual or true value. It is typically expressed as the percentage of the nominal concentration. The accuracy of a method is determined by analyzing samples spiked with a known amount of the analyte and comparing the measured concentration to the theoretical concentration. For bioanalytical method validation, the mean value should generally be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%.

While specific validation data for this compound is not extensively published as a standalone compound, the analytical methods for 3-hydroxy fatty acids found in bacterial and biological matrices are well-established. These methods often involve the analysis of a panel of fatty acids, including this compound, which is a characteristic component of the lipopolysaccharide of Bacteroides species. The validation data from such multi-analyte methods provide a strong indication of the expected precision and accuracy for the quantification of this specific compound.

The following tables represent typical precision and accuracy data for the quantification of a 3-hydroxy fatty acid, such as this compound, using a validated GC-MS or LC-MS/MS method in a biological matrix.

Table 1: Intra-Day Precision and Accuracy for the Quantification of this compound

Nominal Concentration (ng/mL) Mean Measured Concentration (ng/mL) (n=6) Precision (CV, %) Accuracy (%)
10 9.8 6.5 98.0
50 51.2 4.8 102.4
200 195.6 3.2 97.8

Table 2: Inter-Day Precision and Accuracy for the Quantification of this compound

Nominal Concentration (ng/mL) Mean Measured Concentration (ng/mL) (n=18, over 3 days) Precision (CV, %) Accuracy (%)
10 10.3 8.2 103.0
50 49.5 6.1 99.0
200 204.2 4.5 102.1

These tables are illustrative and based on typical performance characteristics of validated analytical methods for long-chain 3-hydroxy fatty acids. The exact values can vary depending on the specific laboratory, instrumentation, and matrix used.

The successful validation of precision and accuracy ensures that the analytical method is fit for its intended purpose, providing confidence in the quantitative data generated in research settings for this compound.

Chemical Synthesis and Derivatization Strategies for 3 Hydroxy 15 Methylhexadecanoic Acid and Analogues

Retrosynthetic Analysis and Key Building Blocks

Retrosynthetic analysis of 3-hydroxy-15-methylhexadecanoic acid involves disconnecting the molecule at key functional groups to identify plausible starting materials, often referred to as building blocks. sigmaaldrich.com The primary disconnections are typically made at the C-C bonds adjacent to the functionalized carbons.

A logical retrosynthetic strategy for this compound would involve the following disconnections:

C2-C3 Bond Cleavage (Aldol or Reformatsky-type disconnection): This is a common strategy for β-hydroxy acids. This disconnection leads to a C14 branched-chain aldehyde and a two-carbon acetate (B1210297) equivalent (e.g., an enolate of an acetate ester). The aldehyde itself would originate from a commercially available or synthetically accessible branched-chain alcohol or halide.

C4-C5 Bond Cleavage (Cuprate addition disconnection): This approach disconnects the molecule into a C4 β-hydroxy synthon and a C13 branched-chain organometallic reagent, such as an organocuprate. This is particularly useful for building the main carbon chain.

Terminal Alkyl Chain Disconnection: The long aliphatic chain can be built up using coupling reactions. A key building block for the iso-branched terminus is a molecule that already contains the dimethylated end, such as an isobutyl or isopentyl halide, which can be coupled with a long-chain electrophile or nucleophile. For instance, 13-methyltetradecanol (B7823882) or a related halide could serve as a significant precursor.

Based on these strategies, the key building blocks for the synthesis can be identified. Organic building blocks are fundamental functionalized molecules used in organic synthesis. sigmaaldrich.com Aldehydes, for example, are versatile building blocks used in reactions like the Wittig reaction to form larger molecules. sigmaaldrich.com

Table 1: Potential Key Building Blocks for Synthesis

Building BlockCorresponding Synthetic Strategy
13-MethyltetradecanalAldol (B89426) condensation or related enolate addition
(R)- or (S)-epoxide of a terminal alkeneNucleophilic opening to install the hydroxyl group and extend the chain
Isovaleryl chloride or isocaproic acidStarting material for building the branched-chain terminus
Long-chain alkyl halides (e.g., 1-bromo-11-methyl-dodecane)Grignard or organocuprate coupling reactions
Malonyl-CoA or methylmalonyl-CoA analoguesEnzymatic or biomimetic synthesis approaches. nih.govresearchgate.net

Stereoselective Synthesis of the Chiral C-3 Hydroxyl Group

Achieving the correct stereochemistry at the C-3 position is a critical aspect of the total synthesis. Since this compound is a chiral molecule, its biological activity is likely dependent on the specific configuration (R or S) of the hydroxyl group. The natural form found in Bacteroides species has been identified as the D-(−)- or (R)-configuration. asm.orgnih.gov Several methods exist for the stereoselective synthesis of β-hydroxy acids.

Asymmetric Reduction of β-Keto Esters: A common and effective method is the asymmetric reduction of a β-keto ester precursor. This can be achieved using chiral reducing agents, such as those derived from boron hydrides modified with chiral ligands, or through enzymatic reduction.

Chiral Auxiliary-Mediated Aldol Reactions: The Evans aldol reaction, which uses chiral oxazolidinone auxiliaries, provides excellent stereocontrol in the formation of β-hydroxy carbonyl compounds. The auxiliary can be cleaved under mild conditions to yield the desired chiral acid or alcohol. nih.gov

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of a β-keto ester or a related unsaturated precursor using chiral metal catalysts (e.g., Ruthenium-BINAP) can produce the chiral hydroxyl group with high enantioselectivity.

Kinetic Resolution: A racemic mixture of the 3-hydroxy acid can be resolved using enzymatic methods. For example, a lipase (B570770) can selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms.

A recent study demonstrated a stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid starting from Garner's aldehyde, showcasing a method for controlled construction of stereocenters. elsevierpure.com Such strategies are adaptable for the synthesis of other hydroxy acids.

Strategies for Introducing the Methyl Branch (e.g., Methylation, Organocuprate Reactions)

The iso-methyl group at the C-15 position is a defining feature of this fatty acid. Synthetically, this branch can be introduced in several ways.

Use of Branched Starting Materials: The most straightforward approach is to begin the synthesis with a commercially available starting material that already contains the iso-branched terminal structure. For example, iso-fatty acids like 13-methyltetradecanoic acid or 14-methylpentadecanoic acid can be synthesized and then functionalized at the C-3 position. researchgate.net Starting with precursors like isovalerate or isobutyrate is also a common strategy in bacterial fatty acid synthesis. wikipedia.org

Organocuprate Reactions: Gilman reagents (lithium diorganocuprates) are highly effective for C-C bond formation. A lithium di(isobutyl)cuprate could, in principle, be added to a suitable long-chain substrate, such as an α,β-unsaturated ester or an epoxide, to introduce the terminal branched structure.

Grignard Cross-Coupling: A Grignard reagent prepared from a branched alkyl halide (e.g., isopentyl magnesium bromide) can be coupled with a long-chain electrophile containing a leaving group (like a tosylate or bromide) in the presence of a suitable catalyst.

Enzymatic Approaches: In biological systems, methyl branches are often introduced by fatty acid synthase (FASN) using methylmalonyl-CoA instead of malonyl-CoA. nih.govresearchgate.net While complex to replicate in a standard laboratory setting, biomimetic approaches could be envisioned.

Total Synthesis Approaches of the Compound

A total synthesis of this compound would integrate the strategies discussed above. While a specific published total synthesis for this exact molecule is not readily found, a plausible route can be constructed based on established methodologies for similar long-chain hydroxy fatty acids. frontiersin.orgresearchgate.net

One potential synthetic pathway is outlined below:

Chain Elongation: Start with a commercially available branched-chain halide, such as 1-bromo-4-methylpentane. This can be converted to a Grignard reagent and coupled with a long-chain dihaloalkane (e.g., 1,10-dibromodecane) to assemble the main C15 branched alkyl chain.

Formation of a β-Keto Ester: The resulting terminal halide can be converted to a carboxylic acid, which is then subjected to a homologation sequence, such as the Arndt-Eistert synthesis or reaction with the enolate of a protected acetate, followed by oxidation to yield a β-keto ester.

Stereoselective Reduction: The β-keto ester is then reduced asymmetrically using a chiral reducing agent (e.g., a CBS catalyst or a chiral borane) to create the (R)-3-hydroxy group with high enantiomeric excess.

Hydrolysis: The final step is the hydrolysis of the ester group to yield the target molecule, (R)-3-hydroxy-15-methylhexadecanoic acid.

An alternative approach involves the stereoselective synthesis of polyunsaturated fatty acids like 13-(S)-HODE, which has been achieved in 6 synthetic steps, a method that could be adapted for the synthesis of other hydroxy fatty acids. korea.ac.kr

Synthesis of Structurally Modified Analogues for Mechanistic and Structure-Activity Relationship (SAR) Studies

To understand the biological importance of the specific structural features of this compound, structurally modified analogues are synthesized and tested. These studies help to determine which parts of the molecule are essential for its activity. The synthesis of analogues of 13-(S)-HODE has been accomplished by modifying its functional groups, such as replacing the hydroxyl group with a methoxy (B1213986) or ketone group. korea.ac.kr

Table 2: Examples of Structural Analogues and Their Rationale

Analogue TypeStructural ModificationRationale for Synthesis
Stereochemical Analogue (S)-3-hydroxy-15-methylhexadecanoic acidTo determine the importance of the C-3 hydroxyl group's stereochemistry for activity.
Positional Isomer of the Hydroxyl Group 2-Hydroxy-15-methylhexadecanoic acidTo investigate the significance of the hydroxyl group's position.
Positional Isomer of the Methyl Branch 3-Hydroxy-14-methylhexadecanoic acid (anteiso-form)To probe the effect of the methyl branch position on membrane interactions or receptor binding.
Chain Length Variants 3-Hydroxy-13-methyltetradecanoic acid (shorter chain)To assess how the overall length of the fatty acid chain influences its biological properties.
Analogues Lacking Functional Groups 15-Methylhexadecanoic acidTo evaluate the contribution of the C-3 hydroxyl group to the molecule's function.

The synthesis of these analogues would follow similar chemical principles as the parent compound, but with modifications to the building blocks or reaction sequences. The flexibility of such synthetic methodologies allows for the creation of a library of related compounds for comprehensive SAR studies. frontiersin.org

Derivatization Techniques for Research Applications (e.g., for analytical purposes, biological conjugation)

Chemical derivatization of this compound is often necessary for its detection, purification, and use in biological assays.

For Analytical Purposes: Fatty acids, particularly those with polar hydroxyl groups, are often derivatized to increase their volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com

Esterification: The carboxylic acid group is commonly converted to a methyl ester (FAME) by reacting it with reagents like boron trichloride (B1173362) in methanol (B129727) (BCl₃/MeOH) or (trimethylsilyl)diazomethane. sigmaaldrich.comnih.gov

Silylation: The hydroxyl group is often converted to a trimethylsilyl (B98337) (TMS) ether using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reduces polarity and prevents hydrogen bonding. nih.gov

Combined Derivatization: For hydroxy fatty acids, a two-step derivatization is common: esterification of the carboxyl group followed by silylation of the hydroxyl group.

Table 3: Common Derivatization Reagents for GC-MS Analysis

Functional GroupDerivatization ReagentResulting Derivative
Carboxylic AcidBoron Trichloride/MethanolMethyl Ester
Carboxylic Acid(Trimethylsilyl)diazomethaneMethyl Ester
Hydroxyl GroupBSTFA, TMCSTrimethylsilyl (TMS) Ether
Carboxylic Acid3-Nitrophenylhydrazine (3-NPH)3-Nitrophenylhydrazide

3-Nitrophenylhydrazine (3-NPH) is used as a derivatization reagent for analysis by liquid chromatography-mass spectrometry (LC-MS), enhancing ionization efficiency. slu.se

For Biological Conjugation: To study its interactions with proteins or to track its location within cells, this compound can be conjugated to other molecules.

Amide Bond Formation: The carboxylic acid can be activated (e.g., with EDC/NHS) and coupled with an amine-containing molecule, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a peptide. mdpi.com

Ester Bond Formation: The hydroxyl group can be esterified with another molecule containing a carboxylic acid. For example, conjugation to the hydroxyl group of the peptide drug leuprolide has been achieved using Yamaguchi esterification. nih.gov This involves activating the fatty acid's carboxyl group, which then reacts with the hydroxyl group on the target molecule. nih.gov

These derivatization and conjugation techniques are essential tools that enable detailed investigation into the chemical and biological properties of this compound.

Future Research Directions and Unexplored Avenues for 3 Hydroxy 15 Methylhexadecanoic Acid Research

Elucidation of Novel Biosynthetic Enzymes and Genetic Pathways

While the general principles of fatty acid synthesis are well-understood, the specific enzymatic machinery responsible for producing 3-Hydroxy-15-methylhexadecanoic acid is an active area of investigation. Future research should focus on identifying and characterizing the complete genetic and enzymatic pathways.

Starter Unit Biosynthesis: The biosynthesis of iso-fatty acids typically begins with a branched-chain starter unit, such as isobutyryl-CoA, which is derived from the amino acid valine. caymanchem.com In some bacteria, an alternative pathway involving the α-oxidation of iso-odd chain fatty acids exists. caymanchem.com A primary research goal is to identify the specific ligases and synthetases that preferentially select isobutyryl-CoA to initiate the synthesis of this particular fatty acid in various organisms.

Key Chain Elongation Enzymes: The formation of the 3-hydroxy group is a standard step in fatty acid synthesis, catalyzed by a 3-oxoacyl-[acyl-carrier-protein] reductase. hmdb.ca However, the discovery of enzyme systems with high specificity for branched-chain substrates is crucial. For instance, research into the roundworm Ascaris suum, which produces branched organic acids, has identified a thiolase and a ketoreductase (AsHadh) that selectively form products with an α-methyl branch. princeton.edu The ketoreductase, in particular, appears to be a key driver for this selectivity. princeton.edu Future work should aim to discover novel ketoreductases and other elongation enzymes in bacteria and eukaryotes that are highly efficient in processing 15-methyl branched substrates.

Pathway Regulation: Understanding how organisms regulate the production of this compound is essential. This includes studying the transcriptional regulation of the biosynthetic genes and the allosteric regulation of the enzymes involved, which could be influenced by environmental stressors like temperature and toxicity. caymanchem.com

Advanced Characterization of Molecular Targets and Pathways in Diverse Biological Systems

The biological roles of this compound, both as a free molecule and as a constituent of more complex lipids, are not fully understood.

Membrane Dynamics: Branched-chain fatty acids are critical for regulating the fluidity of cell membranes, particularly in bacteria. caymanchem.com Advanced biophysical studies are needed to precisely quantify how the incorporation of this compound into phospholipids (B1166683) affects membrane properties such as thickness, permeability, and phase transition temperature compared to its straight-chain counterparts.

Precursor to Bioactive Molecules: This fatty acid is a key component of rhamnolipids, which are powerful biosurfactants. nih.gov These rhamnolipids have known roles in microbial virulence and motility. More importantly, they have demonstrated potential as "elicitors" in agriculture, capable of stimulating the natural immune systems of crops. nih.gov Research should focus on identifying the specific receptors and signaling pathways in plants that are activated by rhamnolipids containing the 15-methylhexadecanoyl moiety.

Enzyme Activation and Protein Modification: Iso-fatty acids have been identified as activators for various enzymes and are used as protein modifiers. caymanchem.com A systematic search for proteins that are acylated by or specifically bind to this compound could reveal novel regulatory functions and cellular targets.

Development of Engineered Biological Production Systems (e.g., Microbial Cell Factories)

The industrial-scale production of pure this compound is challenging, making microbial cell factories a promising alternative to chemical synthesis or extraction from natural sources. nih.gov Future research should leverage metabolic engineering to create highly efficient production strains.

Host Selection and Pathway Engineering: Escherichia coli and Pseudomonas species are common hosts for engineered fatty acid production. nih.gov Strategies include overexpressing key enzymes like the selective ketoreductases and thiolases identified from organisms such as Ascaris suum. princeton.edu Another successful approach involves redirecting metabolic flux by knocking out competing pathways, such as the downstream genes (rhlB, rhlC) in the rhamnolipid pathway of P. aeruginosa to accumulate the 3-hydroxy fatty acid precursors, or deleting genes involved in β-oxidation (fadB, fadJ) in E. coli. nih.govnih.gov

Increasing Product Yield and Titer: To enhance production, research can focus on process optimization. This includes the use of cell permeabilization techniques, employing agents like Triton X-100, to increase substrate uptake and product export. nih.gov Furthermore, co-expressing enzymes that regenerate necessary cofactors, such as NAD(P)H regeneration systems using glucose dehydrogenase, can boost the efficiency of hydroxylation steps catalyzed by P450 enzymes. nih.gov

Table 1: Examples of Engineered Microbial Systems for Hydroxy Fatty Acid Production

Organism Engineering Strategy Target Product(s) Reported Yield/Titer Reference(s)
Pseudomonas aeruginosa Knockout of rhlB and rhlC genes; knockout of β-oxidation genes. R-3-(R-3-hydroxyalkanoyloxy) alkanoic acids (HAAs) ~18 g/L nih.gov
Escherichia coli Introduction of phaG and tesB genes. (R)-3-hydroxydecanoic acid (R-3HD) 1.02 g/L nih.gov
Pseudomonas putida Introduction of tesB gene into a PHA synthesis mutant (ΔphaC1-phaZ-phaC2). Mixture of (R)-3-hydroxyalkanoic acids 0.35 g/L nih.gov
Escherichia coli Introduction of thiolase and ketoreductase from Ascaris suum. Chiral 2-methyl-3-hydroxy acids 1.1 g/L princeton.edu
Escherichia coli Deletion of β-oxidation genes; co-expression of P450 and glucose dehydrogenase. 10-Hydroxy-2-decenoic acid 486.5 mg/L nih.gov

Comprehensive Exploration of Ecological Roles and Environmental Cycling

This compound and related iso-fatty acids are widespread in the environment, and a deeper understanding of their ecological significance is needed.

Biomarkers: The composition of iso- and anteiso-fatty acids can serve as a taxonomic marker for identifying different species of bacteria. caymanchem.com Expanding the library of fatty acid profiles from diverse and extremophilic bacteria containing this compound could enhance its utility in microbial ecology and diagnostics.

Food Web Transfer: Iso-fatty acids are found in small quantities in marine organisms and ruminant animals, which is attributed mainly to the food chain. caymanchem.com Tracking the flow of this compound from its microbial producers up through higher trophic levels would provide insight into nutrient cycling and ecosystem dynamics.

Environmental Interactions: These fatty acids are present in the waxy surface of some plant leaves and are components of lubricating secretions in animals. caymanchem.com Research into how these molecules mediate interactions—such as preventing water loss in plants or providing antimicrobial defense on skin surfaces—could reveal new functions and applications.

Integration into Systems Biology and Multi-Omics Research

To gain a holistic understanding of this compound, it must be studied within the broader context of the entire biological system. nih.gov Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, are essential for this purpose. mdpi.com

Lipidomics: The primary field for studying this molecule is lipidomics, a branch of metabolomics that provides a global analysis of lipids in a biological system. hmdb.camdpi.com High-throughput mass spectrometry can be used to quantify changes in the levels of this compound and its derivatives in response to various stimuli or in different disease states.

Data Integration: The key challenge and opportunity in multi-omics research is data integration. nih.gov By correlating lipidomics data with genomic and proteomic data, researchers can build comprehensive models of metabolic networks. e-enm.org For example, an elevated level of this fatty acid (identified via lipidomics) could be linked to the upregulation of a specific biosynthetic gene (identified via transcriptomics) and a known genetic variant (identified via genomics) in individuals with a particular metabolic condition. e-enm.org This integrated approach can help identify novel biomarkers and therapeutic targets. semanticscholar.org

Design and Synthesis of Novel Analogues with Targeted Biological Activities

Chemical synthesis provides a powerful tool for creating novel analogues of this compound that are not found in nature, allowing for the fine-tuning of their biological activities.

Green Chemistry Synthesis: Recent advances have enabled the development of greener synthetic routes. One such method uses the cellulose-derived platform chemical levoglucosenone (B1675106) as a starting material. nih.govresearchgate.net This approach utilizes key reactions like Michael addition, Baeyer–Villiger oxidation, Bernet–Vasella reaction, and cross-metathesis to produce (R)-3-hydroxyfatty acid chains and their derivatives with yields ranging from 24% to 36%. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound—for example, by altering the chain length, the position of the methyl branch, or the stereochemistry of the hydroxyl group—researchers can create a library of analogues. nih.gov These analogues can then be tested in biological assays, such as for their ability to elicit plant immune responses. nih.gov This allows for the development of SAR models that can guide the design of new molecules with enhanced potency and specificity for applications in agriculture or medicine.

Q & A

Basic Research Questions

Q. What are the primary bacterial sources of 3-hydroxy-15-methylhexadecanoic acid, and how is its presence validated in microbial cultures?

  • Answer : this compound is predominantly identified in Gram-negative bacteria within the phylum Bacteroidetes, such as Bacteroides fragilis and Luteibacter spp. . Validation involves lipid extraction from bacterial cultures using chloroform-methanol mixtures, followed by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) for separation and identification. Structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy, which resolves branching and hydroxylation patterns .

Q. What biosynthetic pathways are implicated in the production of this compound?

  • Answer : Biosynthesis likely involves branched-chain fatty acid (FA) synthesis pathways, where methylmalonyl-CoA acts as a substrate for introducing the methyl branch at the C-15 position. Hydroxylation at C-3 is mediated by cytochrome P450 enzymes or non-heme iron oxygenases. Isotopic labeling studies (e.g., using 13C^{13}\text{C}-acetate) can track carbon flux in bacterial cultures to map precursor incorporation .

Advanced Research Questions

Q. How does this compound contribute to the structural integrity and endotoxic activity of bacterial lipopolysaccharides (LPS)?

  • Answer : In Bacteroidetes, this FA is esterified to lipid A, the endotoxic component of LPS. Its branched hydroxylated structure may modulate membrane fluidity and interact with Toll-like receptor 4 (TLR4) in host immune cells. Comparative studies using LPS variants (e.g., wild-type vs. FA-deficient mutants) and surface plasmon resonance (SPR) can quantify TLR4 binding affinity. Conflicting reports on endotoxicity (e.g., low activity in Bacteroides vs. high activity in Enterobacteriaceae) suggest phylogenetic-specific adaptations .

Q. What experimental strategies are effective in resolving contradictions between the antimicrobial activity and pro-inflammatory potential of this compound?

  • Answer :

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against methicillin-resistant Staphylococcus aureus (MRSA) reveal activity at 32–128 µg/mL, likely via membrane disruption .
  • Inflammatory profiling : Use THP-1 monocytes or primary macrophages to measure cytokine release (e.g., IL-6, TNF-α) upon exposure to purified FA. Flow cytometry can assess NF-κB activation.
  • Contradiction analysis : Differences may arise from FA concentration, bacterial LPS context, or host cell receptors. Dose-response curves and genetic knockout models (e.g., TLR4/^{-/-} mice) clarify mechanisms .

Q. How can researchers differentiate this compound from structurally similar hydroxy FAs in complex lipid mixtures?

  • Answer :

  • Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients separates isomers based on hydrophobicity.
  • Tandem MS : High-resolution MS/MS (e.g., Q-TOF) identifies fragmentation patterns unique to the C-15 methyl branch (e.g., m/z 267.2 for [M-H]^-).
  • Derivatization : Trimethylsilylation of hydroxyl groups enhances GC-MS sensitivity and resolves retention time overlaps .

Methodological Focus

Q. What in vitro models are suitable for studying the membrane-stabilizing role of this compound under environmental stress?

  • Answer :

  • Liposome assays : Incorporate the FA into phospholipid bilayers and measure phase transition temperatures via differential scanning calorimetry (DSC).
  • Bacterial stress models : Subject Bacteroides fragilis to starvation or oxidative stress (e.g., H2_2O2_2), then quantify FA levels via GC-MS. Compare membrane integrity using fluorescent probes (e.g., propidium iodide) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.